molecular formula C14H21F3N2O5 B3027748 Methyl N-Boc-4-(trifluoroacetylamino)piperidine-4-carboxylate CAS No. 1375064-57-5

Methyl N-Boc-4-(trifluoroacetylamino)piperidine-4-carboxylate

Cat. No. B3027748
CAS RN: 1375064-57-5
M. Wt: 354.32
InChI Key: MMJAEXJLAJEDOU-UHFFFAOYSA-N
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Description

Synthesis and Characterization

The synthesis of Methyl N-Boc-4-(trifluoroacetylamino)piperidine-4-carboxylate involves the conversion of piperidine carboxylic acids to their corresponding β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal. The reaction with various N-mono-substituted hydrazines yields the target compounds, including those with the N-Boc-piperidinyl group. These compounds serve as novel heterocyclic amino acids and chiral building blocks. The structures of these compounds are confirmed using NMR spectroscopy and HRMS investigation .

Molecular Structure Analysis

Computational methods such as Hartree-Fock and Density Functional Theory have been employed to compute geometrical parameters and vibrational analysis of N-Boc-Piperidine-4-Carboxylic acid. The electronic properties are significantly influenced by the presence of polar and non-polar solvents. The study includes NBO analysis for stabilization energy and molecular bonding interactions, as well as predictions of global descriptors and NLO parameters. Visualization techniques such as Fukui functions and electron density mapping are used to study the molecular interactions and bonding .

Chemical Reactions Analysis

The anti-acetylcholinesterase (anti-AChE) activity of piperidine derivatives, including those with N-Boc groups, has been studied. The introduction of bulky moieties and substituents at the nitrogen atom of benzamide enhances the activity. The basic quality of the nitrogen atom in the piperidine ring is crucial for activity, as demonstrated by the significant increase in acetylcholine content in the cerebral cortex and hippocampus of rats with certain derivatives .

Physical and Chemical Properties Analysis

The synthesis of related compounds, such as trans-4-methylpipecolic acids, involves stereoselective hydrogenation directed by an alcohol functionality, resulting in good diastereomeric control and high chemical and enantiomeric purity. The Boc-protected amino acid crystallization affords the target products with excellent purity . Additionally, the lithiation-substitution of N-Boc-protected piperidines has been optimized using in situ IR spectroscopy, revealing the importance of the Boc group's rotation on the reaction yield. The barriers to rotation of the Boc group have been determined using DFT calculations and variable-temperature NMR spectroscopy .

Safety and Hazards

The safety information available indicates that there are no GHS (Globally Harmonized System of Classification and Labelling of Chemicals) symbols associated with this compound . For more detailed safety information, it’s recommended to refer to the MSDS (Material Safety Data Sheet) .

properties

IUPAC Name

1-O-tert-butyl 4-O-methyl 4-[(2,2,2-trifluoroacetyl)amino]piperidine-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21F3N2O5/c1-12(2,3)24-11(22)19-7-5-13(6-8-19,10(21)23-4)18-9(20)14(15,16)17/h5-8H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMJAEXJLAJEDOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)OC)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601111191
Record name 1,4-Piperidinedicarboxylic acid, 4-[(2,2,2-trifluoroacetyl)amino]-, 1-(1,1-dimethylethyl) 4-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601111191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1375064-57-5
Record name 1,4-Piperidinedicarboxylic acid, 4-[(2,2,2-trifluoroacetyl)amino]-, 1-(1,1-dimethylethyl) 4-methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375064-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Piperidinedicarboxylic acid, 4-[(2,2,2-trifluoroacetyl)amino]-, 1-(1,1-dimethylethyl) 4-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601111191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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